Cas no 1093418-77-9 (2,5-Diiodopyrazine)

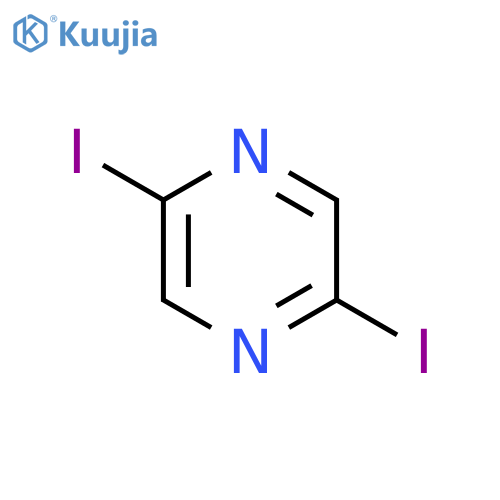

2,5-Diiodopyrazine structure

商品名:2,5-Diiodopyrazine

CAS番号:1093418-77-9

MF:C4H2I2N2

メガワット:331.881024837494

MDL:MFCD23143964

CID:1063716

PubChem ID:25192537

2,5-Diiodopyrazine 化学的及び物理的性質

名前と識別子

-

- 2,5-Diiodopyrazine

- 2,4-DIHYDROXY-6-METHOXYQUINOLINE

- SCHEMBL8525145

- MFCD23143964

- DB-292299

- 1093418-77-9

- I11480

-

- MDL: MFCD23143964

- インチ: InChI=1S/C4H2I2N2/c5-3-1-7-4(6)2-8-3/h1-2H

- InChIKey: MMKAQOLNUBDHRF-UHFFFAOYSA-N

- ほほえんだ: C1=C(I)N=CC(=N1)I

計算された属性

- せいみつぶんしりょう: 331.83100

- どういたいしつりょう: 331.83074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 68.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

- PSA: 25.78000

- LogP: 1.68580

2,5-Diiodopyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D481900-100mg |

2,5-Diiodopyrazine |

1093418-77-9 | 100mg |

$207.00 | 2023-05-18 | ||

| abcr | AB543705-250 mg |

2,5-Diiodopyrazine; . |

1093418-77-9 | 250mg |

€378.50 | 2023-06-14 | ||

| abcr | AB543705-1 g |

2,5-Diiodopyrazine; . |

1093418-77-9 | 1g |

€866.30 | 2023-06-14 | ||

| eNovation Chemicals LLC | D632859-10g |

2,5-Diiodopyrazine |

1093418-77-9 | 97% | 10g |

$3000 | 2024-05-24 | |

| Chemenu | CM321278-250mg |

2,5-Diiodopyrazine |

1093418-77-9 | 95%+ | 250mg |

$427 | 2021-08-18 | |

| TRC | D481900-1g |

2,5-Diiodopyrazine |

1093418-77-9 | 1g |

$1642.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D632859-25g |

2,5-Diiodopyrazine |

1093418-77-9 | 97% | 25g |

$5180 | 2024-05-24 | |

| abcr | AB543705-1g |

2,5-Diiodopyrazine; . |

1093418-77-9 | 1g |

€918.20 | 2025-02-13 | ||

| eNovation Chemicals LLC | D632859-25g |

2,5-Diiodopyrazine |

1093418-77-9 | 97% | 25g |

$5180 | 2025-02-22 | |

| eNovation Chemicals LLC | D632859-1g |

2,5-Diiodopyrazine |

1093418-77-9 | 97% | 1g |

$700 | 2025-02-22 |

2,5-Diiodopyrazine 関連文献

-

Jianfeng Zhang,Jinshan Wang,Xinjun Xu,Shiyan Chen,Qinglin Zhang,Chuang Yao,Xiujuan Zhuang,Anlian Pan,Lidong Li J. Mater. Chem. C 2015 3 5933

-

Robert E. Mulvey Dalton Trans. 2013 42 6676

-

Sharon E. Baillie,Victoria L. Blair,David C. Blakemore,Duncan Hay,Alan R. Kennedy,David C. Pryde,Eva Hevia Chem. Commun. 2012 48 1985

1093418-77-9 (2,5-Diiodopyrazine) 関連製品

- 32111-21-0(2-Iodopyrazine)

- 3211-21-0(2-Iodopyrazine)

- 58138-79-7(2,6-Diiodopyrazine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1093418-77-9)2,5-Diiodopyrazine

清らかである:99%

はかる:1g

価格 ($):570.0